2-(2,6-dioxopiperidin-1-yl)-N-(2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethyl)ethanesulfonamide
Description
2-(2,6-dioxopiperidin-1-yl)-N-(2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethyl)ethanesulfonamide is a structurally complex molecule featuring a dioxopiperidine core, a thiophene-carbonyl-substituted piperazine, and an ethylsulfonamide linker. The dioxopiperidine moiety is associated with immunomodulatory properties in pharmaceuticals (e.g., lenalidomide analogs), while the thiophene-carbonyl group may enhance binding affinity to biological targets due to its aromatic and electron-rich nature. The ethylsulfonamide linker improves solubility and pharmacokinetics, making the compound a candidate for therapeutic applications, though its specific biological activity remains uncharacterized in publicly available literature.
Properties
IUPAC Name |
2-(2,6-dioxopiperidin-1-yl)-N-[2-[4-(thiophene-2-carbonyl)piperazin-1-yl]ethyl]ethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N4O5S2/c23-16-4-1-5-17(24)22(16)12-14-29(26,27)19-6-7-20-8-10-21(11-9-20)18(25)15-3-2-13-28-15/h2-3,13,19H,1,4-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWJGAEMQPHPADR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C(=O)C1)CCS(=O)(=O)NCCN2CCN(CC2)C(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N4O5S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,6-dioxopiperidin-1-yl)-N-(2-(4-(thiophene-2-carbonyl)piperazin-1-yl)ethyl)ethanesulfonamide is a synthetic derivative that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The compound is characterized by a complex structure featuring a dioxopiperidine moiety linked to a thiophene-based piperazine. The presence of the sulfonamide group enhances its solubility and bioavailability.
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₂₃N₃O₄S |
| Molecular Weight | 373.45 g/mol |
| CAS Number | Not available |
| Solubility | Soluble in DMSO and water |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in inflammatory pathways. The dioxopiperidine structure is known for its ability to modulate various signaling pathways, particularly those associated with tumor necrosis factor-alpha (TNF-α) inhibition.
Key Mechanisms:
- TNF-α Inhibition : The compound has been shown to reduce TNF-α levels in mammalian models, which is crucial for mitigating inflammatory responses associated with various diseases such as rheumatoid arthritis and inflammatory bowel disease .
- Autotaxin Inhibition : Similar compounds have demonstrated the ability to inhibit autotaxin, an enzyme implicated in lysophosphatidic acid (LPA) production, which plays a role in fibrosis and cancer progression .
Biological Activity Studies
Several studies have investigated the pharmacological effects of this compound and its analogs:
Case Study 1: In Vivo Efficacy
A study evaluated the efficacy of a related compound in a bleomycin-induced pulmonary fibrosis model. The results indicated a significant reduction in LPA levels and extracellular matrix deposition in the lungs, suggesting potential applications in fibrotic diseases .
Case Study 2: Cytokine Modulation
In vitro assays demonstrated that the compound effectively downregulates pro-inflammatory cytokines, including IL-6 and TNF-α. This modulation was linked to its capacity to inhibit NF-kB signaling pathways, which are often activated during inflammation .
Toxicological Profile
The safety profile of this compound has been assessed through various toxicological studies. It is classified as harmful if swallowed (H301) and exhibits acute toxicity at certain concentrations . Further investigations into its long-term effects are warranted.
Comparative Analysis with Related Compounds
A comparative analysis with similar compounds reveals important insights into structure-activity relationships (SAR).
| Compound | TNF-α Inhibition | LPA Reduction | Toxicity Level |
|---|---|---|---|
| 2-(2,6-dioxopiperidin-1-yl)-N-(2-(4-thiophene... | High | Moderate | H301 |
| Related Compound A | Moderate | High | H302 |
| Related Compound B | Low | Low | H301 |
Scientific Research Applications
Anti-inflammatory Effects
One of the primary applications of this compound is in the modulation of inflammatory responses. The compound has been shown to inhibit tumor necrosis factor-alpha (TNF-α), a key cytokine involved in systemic inflammation. This inhibition is crucial for developing treatments for conditions such as rheumatoid arthritis and inflammatory bowel disease.
Case Study: In Vivo Efficacy
A study demonstrated that a related compound significantly reduced TNF-α levels in a bleomycin-induced pulmonary fibrosis model, indicating potential applications in fibrotic diseases.
Anticancer Potential
The compound's ability to inhibit autotaxin, an enzyme linked to lysophosphatidic acid production, positions it as a candidate for cancer therapy. Lysophosphatidic acid is implicated in cancer progression and metastasis.
Case Study: Cytokine Modulation
In vitro studies showed that the compound effectively downregulated pro-inflammatory cytokines such as IL-6 and TNF-α. This modulation is associated with its ability to inhibit NF-kB signaling pathways, frequently activated during inflammation.
Comparative Analysis with Related Compounds
A comparative analysis helps elucidate the structure-activity relationships (SAR) among similar compounds:
| Compound | TNF-α Inhibition | LPA Reduction | Toxicity Level |
|---|---|---|---|
| 2-(2,6-dioxopiperidin-1-yl)-N-(2-(4-thiophene... | High | Moderate | H301 |
| Related Compound A | Moderate | High | H302 |
| Related Compound B | Low | Low | H301 |
Toxicological Profile
The safety profile of this compound has been evaluated through various toxicological studies. It is classified as harmful if swallowed (H301) and exhibits acute toxicity at certain concentrations. Further investigations into its long-term effects are warranted.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound’s structural motifs are shared with several pharmacologically active molecules:
N-(2,6-dichlorophenyl)-2-(4-methyl-1-piperidinyl) acetamide (LIA)
- Structure : Contains a piperidinyl group and acetamide linker.
- Activity : Local anesthetic and antiarrhythmic properties, acting as a sodium channel blocker .
- Key Difference : The target compound’s piperazine-thiophene system may offer broader receptor interaction compared to LIA’s simpler piperidine-acetamide structure.
Nitrothiophene Derivatives Structure: Nitro-substituted thiophene rings. Activity: Demonstrated antimycobacterial activity, with nitro groups enhancing efficacy compared to imidazole analogs .
2-[4-(9H-fluoren-9-ylmethoxycarbonyl)piperazin-1-yl]acetic acid Structure: Piperazine with a fluorenyl-protecting group.
Functional Group Impact
- Dioxopiperidine vs. Piperidine/Piperazine : Dioxopiperidine’s ketone groups may confer conformational rigidity, altering target binding compared to saturated piperidine/piperazine rings in analogs like LIA.
- Thiophene vs. Imidazole : Evidence suggests thiophene derivatives (e.g., nitrothiophenes) outperform imidazoles in antimycobacterial contexts due to enhanced electron delocalization and steric compatibility .
- Sulfonamide vs. Acetamide : Sulfonamide linkers typically improve metabolic stability and solubility over acetamides, as seen in sulfa drugs.
Data Tables
Table 1: Structural and Functional Comparison of Analogous Compounds
Table 2: Key Research Findings from Analogues
Q & A
Q. What are the critical challenges in synthesizing this compound, and how can they be methodologically addressed?
The synthesis involves multi-step reactions, including piperazine functionalization, thiophene-carbonyl coupling, and sulfonamide formation. Key challenges include:
- Low yields in coupling reactions due to steric hindrance from the dioxopiperidine and thiophene groups. Solutions: Optimize reaction temperatures (e.g., 60–80°C for amide bond formation) and use coupling agents like HATU or EDCl .
- Purification difficulties caused by polar byproducts. Solutions: Employ gradient elution in flash chromatography (e.g., 5–20% methanol in dichloromethane) .
- Stability issues of the dioxopiperidine ring under acidic/basic conditions. Solutions: Use mild pH buffers during workup .
Q. What analytical techniques are most reliable for confirming the structure and purity of this compound?
- NMR spectroscopy : H and C NMR are essential for verifying the dioxopiperidine (δ ~2.5–3.5 ppm for piperazine protons) and thiophene (δ ~7.0–7.5 ppm) moieties .
- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] at m/z calculated for CHNOS).
- HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?
Q. How can contradictions in reported biological data for structurally similar compounds guide experimental design?
Q. What computational strategies are effective for predicting the compound’s interaction with biological targets?
- Molecular docking : Use AutoDock Vina to model binding to the cereblon E3 ligase (critical for proteasome-targeting drugs) .
- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of the dioxopiperidine ring in hydrophobic binding pockets .
- ADMET prediction : Tools like SwissADME predict blood-brain barrier permeability (low for this compound due to high polar surface area >100 Ų) .
Experimental Design for Mechanistic Studies
Q. How to design an in vivo study to evaluate the compound’s pharmacokinetics and efficacy?
- Animal model : Use nude mice xenografted with human multiple myeloma cells (MM.1S) .
- Dosing : Administer intravenously (10 mg/kg) or orally (20 mg/kg) with plasma collection at 0, 1, 3, 6, 12, 24 hours.
- Analytical method : LC-MS/MS to measure plasma concentrations (LLOQ = 1 ng/mL) and calculate AUC, t .
- Efficacy endpoint : Tumor volume reduction ≥50% vs. control (p < 0.05) .
Q. How to resolve discrepancies between in vitro and in vivo toxicity profiles?
- Hypothesis : Poor solubility may cause false-negative results in vitro.
- Testing :
- In vitro : Use 3D spheroid models (e.g., HepG2 liver spheroids) to mimic in vivo metabolism .
- In vivo : Monitor liver enzymes (ALT, AST) and renal function (creatinine) in treated animals .
Data Analysis and Interpretation
Q. How to statistically analyze dose-response data for SAR studies?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
